(1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
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Description
The compound (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that features a benzimidazole core, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of activities of imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways . The downstream effects of these interactions would be dependent on the specific targets and mode of action of the compound.
Result of Action
It’s known that imidazole derivatives can have a range of effects at the molecular and cellular level, including antibacterial, antitumor, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-5-yl)(4-((4-(4-chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with formic acid or its derivatives . The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and α-haloketone . The piperazine moiety is often incorporated via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c23-17-4-1-15(2-5-17)20-13-30-21(26-20)12-27-7-9-28(10-8-27)22(29)16-3-6-18-19(11-16)25-14-24-18/h1-6,11,13-14H,7-10,12H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGXKSBOYDRYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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